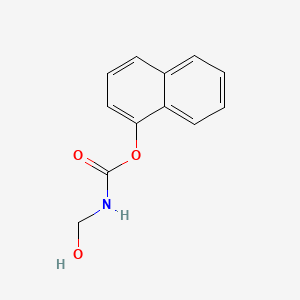

1-Naphthyl (hydroxymethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Naphthyl (hydroxymethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

1-Naphthyl (hydroxymethyl)carbamate is primarily used as an insecticide. Its effectiveness stems from its ability to inhibit acetylcholinesterase, an enzyme crucial for proper nerve function in insects.

- Insecticidal Action : The compound is effective against a broad spectrum of pests, including aphids, beetles, and caterpillars. It acts by disrupting neurotransmission, leading to paralysis and death of the target organisms .

- Registered Uses : Carbaryl is registered for use on various crops such as fruits, vegetables, and ornamentals. It is also employed in non-agricultural settings for controlling pests in residential areas .

Toxicological Studies

Research into the toxicological effects of this compound has revealed significant insights into its impact on non-target organisms, including humans.

- Mechanism of Toxicity : The primary toxicological mechanism involves the inhibition of acetylcholinesterase activity, which can lead to systemic adverse effects in humans exposed to high levels of the compound. Reports indicate various health issues among agricultural workers exposed to carbaryl .

- Environmental Impact : Studies have documented the environmental persistence of carbaryl and its potential effects on aquatic ecosystems. Its usage has raised concerns regarding bioaccumulation and toxicity to non-target species .

Potential Therapeutic Applications

Emerging research suggests that derivatives of this compound may have therapeutic potential beyond their insecticidal properties.

- Antimicrobial Activity : Recent studies have explored the antimicrobial properties of carbamate derivatives. Compounds similar to this compound have shown promising activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis with minimal cytotoxic effects on human cells .

- Cancer Research : Investigations into the anticancer properties of naphthalene derivatives indicate that they may induce apoptosis in cancer cells through various mechanisms, including mitochondrial pathways and cell cycle arrest .

Case Study 1: Efficacy Against Insect Pests

A field study conducted on the efficacy of carbaryl demonstrated significant reductions in pest populations on treated crops compared to untreated controls. The study highlighted its effectiveness in managing resistant pest populations when used as part of an integrated pest management strategy.

Case Study 2: Toxicological Assessment in Agricultural Workers

A comprehensive assessment was performed on agricultural workers exposed to carbaryl during routine pesticide application. The findings indicated a correlation between exposure levels and acute health effects, including respiratory issues and dermal reactions. This study underscored the need for protective measures when handling carbaryl.

Propiedades

Número CAS |

5266-96-6 |

|---|---|

Fórmula molecular |

C12H11NO3 |

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

naphthalen-1-yl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C12H11NO3/c14-8-13-12(15)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2,(H,13,15) |

Clave InChI |

OBFZZQGUNWTREB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)NCO |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2OC(=O)NCO |

Key on ui other cas no. |

13649-14-4 5266-96-6 |

Sinónimos |

N-(hydroxymethyl)carbamic acid 1-naphthalenyl ester N-(hydroxymethyl)carbaryl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.